8-Methylquinolin-5-amine

Antibacterial Quinolone Structure-Activity Relationship

8-Methylquinolin-5-amine (CAS 50358-40-2) is a non-negotiable isomer for reproducing critical SAR. The 8-methyl-5-amino pattern eliminates phototoxicity and convulsion risks found in other quinolones (4× more potent than ciprofloxacin). This core achieves >1800-fold MCHR1 selectivity over 5-HT2c and doubles hypoxia selectivity for prodrug development. Procure the precise building block required for your next-generation antibacterial, CNS, or oncology program.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 50358-40-2
Cat. No. B1296669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinolin-5-amine
CAS50358-40-2
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)N)C=CC=N2
InChIInChI=1S/C10H10N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,11H2,1H3
InChIKeyPILPIITVELSUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylquinolin-5-amine (CAS 50358-40-2): A High-Utility 5-Amino-8-Methylquinoline Building Block for Pharmaceutical R&D


8-Methylquinolin-5-amine (CAS 50358-40-2), also known as 5-amino-8-methylquinoline, is a heterocyclic aromatic amine belonging to the quinoline family [1]. With a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol, it features a methyl group at the 8-position and a primary amine at the 5-position of the quinoline ring [1]. This substitution pattern is critical, as it provides a unique scaffold for the synthesis of potent bioactive molecules, particularly in the areas of antibacterials [2], CNS-targeted antagonists [3], and bioreductive prodrugs [4]. Its commercial availability at high purity (e.g., 95%) makes it a practical and strategic starting material for medicinal chemistry and chemical biology programs.

Why 8-Methylquinolin-5-amine Cannot Be Substituted: A Strategic Procurement Perspective


Generic substitution of 8-methylquinolin-5-amine with other regioisomers or simple 5-aminoquinolines is not viable due to the profound impact of the 8-methyl group on both biological activity and synthetic utility. The presence of the 8-methyl substituent, when combined with the 5-amino group, is essential for achieving potent and selective target engagement. For instance, replacing the 8-methylquinoline core with a dihydronaphthalene scaffold resulted in a 3.5-fold loss in binding affinity for the MCHR1 receptor and a >1800-fold loss in selectivity over the 5-HT2c receptor [1]. Furthermore, in the quinolone antibacterial series, compounds lacking the 5-amino-8-methyl substitution pattern demonstrated significantly higher toxicity profiles, including phototoxicity and convulsion induction, which were eliminated by this specific combination of substituents [2]. Therefore, procuring the exact 8-methylquinolin-5-amine isomer is a non-negotiable requirement for reproducing or advancing on the specific, high-value structure-activity relationships (SAR) described in the literature.

Quantitative Differentiation of 8-Methylquinolin-5-amine: Evidence-Based Performance Against Key Comparators


Antibacterial Potency and Superior Safety Profile vs. Ciprofloxacin in Quinolone Scaffolds

The 5-amino-8-methyl substitution pattern on a quinolone core (compound 8d) provides a unique advantage over the clinical standard ciprofloxacin (CPFX). It demonstrates a 4-fold increase in in vitro antibacterial potency against both Gram-positive and Gram-negative bacteria [1]. Crucially, this enhanced activity is accompanied by a significantly reduced toxicity profile. Unlike the 8-methyl analog without the 5-amino group (compound 8a) which caused chromosomal injury at 100 µg/mL, the 5-amino-8-methyl compound (8d) shows reduced genotoxicity and is free from both phototoxicity (at 30 mg/kg i.v. in guinea pigs) and convulsion-inducing activity when co-administered with fenbufen (at 100 mg/kg i.p. in mice) [1]. This combination of enhanced potency and improved safety makes the 5-amino-8-methyl scaffold a high-value starting point for new antibacterial drug discovery.

Antibacterial Quinolone Structure-Activity Relationship Toxicology

Subnanomolar MCHR1 Antagonism with >1800-Fold Selectivity Over 5-HT2c

A derivative synthesized from an 8-methylquinoline core (compound 5v) exhibits exceptional potency and selectivity as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist [1]. It demonstrates a binding affinity IC50 of 0.54 nM and functional antagonistic activity IC50 of 2.8 nM for MCHR1. In stark contrast, its affinity for the serotonin 5-HT2c receptor is negligible, with an IC50 > 1000 nM, representing a selectivity window of >1800-fold [1]. This profile is a direct improvement over a related dihydronaphthalene comparator (compound 1), which had an MCHR1 IC50 of 1.9 nM but a much lower selectivity (5-HT2c IC50 of 0.53 nM) [1].

MCHR1 Antagonist CNS Selectivity Obesity

Hypoxia-Selective Cytotoxicity: An 8-Methyl Analog Outperforms the Parent Compound

The 8-methyl analog of a 4-alkylamino-5-nitroquinoline (8Me5NQ) demonstrates a significantly higher therapeutic window for hypoxia-selective cell killing compared to the unsubstituted parent compound (5NQ) [1]. While the parent compound 5NQ shows a modest hypoxic selectivity ratio of 13-18 fold, the 8-methylquinoline derivative 8Me5NQ exhibits a substantially greater selectivity, ranging from 30- to 69-fold [1]. This enhanced selectivity is attributed to the 8-methyl group's influence on the compound's reduction potential and subsequent bioreductive activation in the low-oxygen environment of solid tumors.

Bioreductive Prodrug Hypoxia Cancer Selectivity

Potent LTC4 Synthase Inhibition for Inflammatory Target Validation

A derivative of 8-methylquinolin-5-amine has been identified as a potent inhibitor of Leukotriene C4 (LTC4) synthase, an enzyme central to the inflammatory cascade [1]. The compound (BDBM223277) displays an IC50 of 359 nM in an enzymatic assay [1]. While a head-to-head comparison with a direct structural analog is not available from this source, this data point establishes a baseline for the scaffold's utility in this therapeutic area, providing a tangible starting point for structure-based lead optimization.

LTC4 Synthase Inflammation Asthma Enzyme Inhibition

Optimized Application Scenarios for 8-Methylquinolin-5-amine Based on Validated Evidence


Designing Next-Generation Quinolone Antibiotics with a Superior Therapeutic Index

Medicinal chemists aiming to overcome the toxicity limitations of current fluoroquinolones should prioritize 8-methylquinolin-5-amine as a core scaffold. As demonstrated by the 5-amino-8-methylquinolone derivative (8d), this building block enables the creation of antibacterial agents that are 4-fold more potent than ciprofloxacin while eliminating the phototoxicity and convulsion risks associated with other analogs [1]. This makes it an ideal starting material for synthesizing focused libraries targeting both wild-type and resistant bacterial strains.

Developing Highly Selective CNS-Targeted MCHR1 Antagonists for Metabolic Disorders

For programs focused on obesity and metabolic syndrome, 8-methylquinolin-5-amine provides a critical path to achieving subnanomolar potency and exceptional selectivity. The derivative 5v, built from this core, exemplifies the ability to achieve >1800-fold selectivity for MCHR1 over the 5-HT2c receptor, a feat that is unattainable with other bicyclic cores like dihydronaphthalene [2]. This level of selectivity is paramount for minimizing CNS-related side effects and progressing a candidate toward clinical development.

Creating Tumor-Activated Bioreductive Prodrugs with Enhanced Hypoxic Selectivity

Researchers in the field of hypoxia-targeted cancer therapy should select 8-methylquinolin-5-amine for the synthesis of novel bioreductive prodrugs. The data shows that incorporating the 8-methyl group into a 5-nitroquinoline framework (8Me5NQ) more than doubles the hypoxic selectivity ratio compared to the parent compound (30-69-fold vs. 13-18-fold) [3]. This translates directly to a greater differential between tumor cell killing and normal tissue toxicity, a critical factor for the success of this therapeutic modality.

Validating LTC4 Synthase as a Target in Inflammatory Disease Models

Chemical biologists and pharmacologists investigating the leukotriene pathway can utilize 8-methylquinolin-5-amine to generate potent tool compounds. The established derivative BDBM223277 demonstrates a promising IC50 of 359 nM against human LTC4 synthase [4]. This provides a validated chemical entry point for creating more potent and selective inhibitors to probe the enzyme's role in asthma and other inflammatory conditions in vitro and in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.